molecular formula C4H10O2P2 B13810846 1,5,2,6-Dioxadiphosphocane CAS No. 18553-11-2

1,5,2,6-Dioxadiphosphocane

Cat. No.: B13810846
CAS No.: 18553-11-2
M. Wt: 152.07 g/mol
InChI Key: RCLQKBUTYDDISB-UHFFFAOYSA-N
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Description

1,5,2,6-Dioxadiphosphocane is a heterocyclic compound containing phosphorus and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5,2,6-Dioxadiphosphocane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired ring structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,5,2,6-Dioxadiphosphocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphocane derivatives with different functional groups.

Scientific Research Applications

1,5,2,6-Dioxadiphosphocane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical processes and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5,2,6-Dioxadiphosphocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 2,6-Dioxaspiro[4,5]decane derivatives

Comparison: 1,5,2,6-Dioxadiphosphocane is unique due to its phosphorus-containing ring structure, which distinguishes it from other similar compounds that primarily contain oxygen and carbon atoms

Properties

CAS No.

18553-11-2

Molecular Formula

C4H10O2P2

Molecular Weight

152.07 g/mol

IUPAC Name

1,5,2,6-dioxadiphosphocane

InChI

InChI=1S/C4H10O2P2/c1-3-7-6-2-4-8-5-1/h7-8H,1-4H2

InChI Key

RCLQKBUTYDDISB-UHFFFAOYSA-N

Canonical SMILES

C1CPOCCPO1

Origin of Product

United States

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